molecular formula C10H22ClNO B2811651 2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride CAS No. 2309468-69-5

2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride

Cat. No.: B2811651
CAS No.: 2309468-69-5
M. Wt: 207.74
InChI Key: XIXYCESMPHJOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in powder form and is known for its stability under normal storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride involves several steps. One common method includes the reaction of cyclohexylmagnesium bromide with 2-chloropropan-1-ol, followed by the addition of methylamine. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to optimize the conversion rates and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclohexyl ketone derivatives.

    Reduction: Cyclohexyl alcohol derivatives.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity under certain conditions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(12,8-11-2)9-6-4-3-5-7-9;/h9,11-12H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXYCESMPHJOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)(C1CCCCC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.